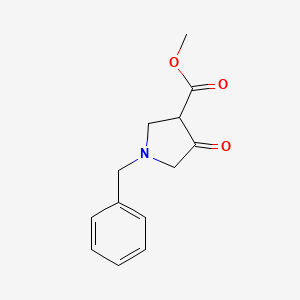

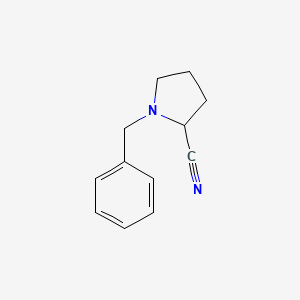

Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate is a chemical compound that is part of a broader class of pyrrolidine derivatives. These compounds are characterized by a five-membered nitrogen-containing ring (pyrrolidine) and are of significant interest due to their potential applications in pharmaceuticals and organic synthesis.

Synthesis Analysis

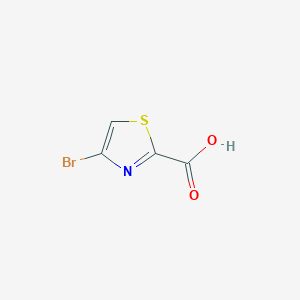

The synthesis of related pyrrolidine derivatives has been explored in various studies. For instance, methyl 4-aminopyrrole-2-carboxylates were synthesized using a relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides with a FeCl2/Et3N binary catalytic system, which could be further reduced to give methyl 4-piperidinopyrrole-2-carboxylates . Another study reported the synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives through a cyclization reaction, with the starting pyrrolidine derivatives synthesized via a 1,3-dipolar cycloaddition reaction . These methods highlight the versatility of synthetic approaches for creating pyrrolidine-based compounds.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be complex, with the potential for various substituents and stereochemistry. One study characterized the stereochemistry of a methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivative using single-crystal X-ray diffraction . This technique is crucial for understanding the three-dimensional arrangement of atoms within these molecules, which can significantly impact their chemical reactivity and biological activity.

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo a range of chemical reactions. For example, the intramolecular azo coupling of 4-diazopyrrole-2-carboxylates has been used to create benzo and hetero [c]-fused 6H-pyrrolo[3,4-c]pyridazine-5-carboxylates, demonstrating the potential for constructing complex heterocyclic systems . Additionally, the reaction of 4-oxiranylmethylfuro[3,2-b]pyrroles with heterocyclic amines can lead to the formation of N-2-hydroxy-3-heteroaminopropyl-substituted compounds, showcasing the reactivity of the oxirane ring in these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can be influenced by their molecular structure. The acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives were determined in one study, which is important for understanding their behavior in different pH environments . The reactivity of these compounds can also be tailored by modifying their structure, as seen in the methylation of the pyridine moiety to enhance analgesic properties .

Wissenschaftliche Forschungsanwendungen

-

Scientific Field: Medicinal Chemistry

- Application : The compound is a derivative of pyrrolidine, a five-membered ring with a nitrogen atom. Pyrrolidine derivatives are widely used in medicinal chemistry to develop compounds for the treatment of various diseases .

- Method of Application : The synthetic strategies used for these compounds can be divided into two categories: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings, such as proline derivatives .

- Results : The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .

-

Scientific Field: Neurology

- Application : Some derivatives of Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate have been studied for their inhibitory activity on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are enzymes involved in neurological disorders .

- Method of Application : The compounds were synthesized and their inhibitory activity was tested in vitro .

- Results : One of the synthesized compounds showed high AChE inhibitory activity with an IC50 value of 1.11 ± 0.09 μM .

-

Scientific Field: Drug Discovery

- Application : The pyrrolidine ring, which is a part of the compound, is widely used in drug discovery. It serves as a versatile scaffold for creating novel biologically active compounds .

- Method of Application : The development of these drugs relies on the use of heterocyclic scaffolds, many of which contain nitrogen. The introduction of heteroatomic fragments in these molecules helps in modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

- Results : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

-

Scientific Field: Anti-Inflammatory Drugs

- Application : Some derivatives of the compound have been studied for their inhibitory activity on COX-2, an enzyme involved in inflammation .

- Method of Application : The compounds were synthesized and their inhibitory activity was tested in vitro .

- Results : The most potent compound showed high COX-2 inhibitory activity with an IC50 value of 1 µM. The SI ratio (IC50 COX-1/IC50 COX-2) revealed the compound as selective for COX-2 .

-

Scientific Field: Material Science

- Application : Some pyrrolidine derivatives, which include “Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate”, have been used in the development of new materials .

- Method of Application : These compounds can be incorporated into polymers or other materials to modify their properties .

- Results : The incorporation of these compounds into materials can lead to improved properties such as increased strength, enhanced thermal stability, or improved resistance to degradation .

Safety And Hazards

Eigenschaften

IUPAC Name |

methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-17-13(16)11-8-14(9-12(11)15)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHRTVWYTAPOXDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(CC1=O)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20569801 |

Source

|

| Record name | Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate | |

CAS RN |

329956-53-8 |

Source

|

| Record name | Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Benzyl(phenyl)amino]acetic acid](/img/structure/B1283363.png)

![(4aS,7aS)-octahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B1283387.png)